molecular formula C18H13FN2O3 B236333 N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide

カタログ番号 B236333
分子量: 324.3 g/mol
InChIキー: AQUJNKYZBXMLME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

作用機序

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide targets BTK, which is a key signaling molecule in BCR signaling. BTK plays a critical role in B-cell development and activation, and its dysregulation has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide blocks BCR signaling, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide has also been shown to induce apoptosis in B-cell malignancies. In addition, N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide has been shown to enhance the efficacy of other BTK inhibitors, such as ibrutinib.

実験室実験の利点と制限

One advantage of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide is its specificity for BTK, which may reduce off-target effects. However, N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide may have limited efficacy in patients with mutations in BTK or downstream signaling pathways. In addition, N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide may have limited efficacy in patients with CLL who have received prior treatment with other BTK inhibitors.

将来の方向性

For research on N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide include clinical trials to evaluate its efficacy and safety in patients with B-cell malignancies. In addition, further preclinical studies are needed to elucidate the optimal dosing and combination strategies for N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide. Finally, studies are needed to evaluate the potential of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma.

合成法

The synthesis of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide involves several steps, including the reaction of 3-fluorobenzoic acid with 4-aminophenol to form 3-fluoro-N-(4-hydroxyphenyl)benzamide, which is then reacted with furfurylamine to form N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide.

科学的研究の応用

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide has also been shown to enhance the efficacy of other BTK inhibitors, such as ibrutinib.

特性

製品名

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide

分子式

C18H13FN2O3

分子量

324.3 g/mol

IUPAC名

N-[3-[(3-fluorobenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H13FN2O3/c19-13-5-1-4-12(10-13)17(22)20-14-6-2-7-15(11-14)21-18(23)16-8-3-9-24-16/h1-11H,(H,20,22)(H,21,23)

InChIキー

AQUJNKYZBXMLME-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

正規SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。